molecular formula C25H22ClFN4S B4557403 N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4557403
M. Wt: 465.0 g/mol
InChI Key: XLOZJKNKBJBSHU-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C25H22ClFN4S and its molecular weight is 465.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.1237737 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N,N-dibenzyl-N'-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea and its derivatives have shown potential in anticancer research, particularly in the synthesis of compounds with anti-lung cancer activity. For instance, compounds synthesized from fluoro substituted benzo[b]pyran, which may share structural or functional similarities with this compound, have been tested against various human cancer cell lines including lung, breast, and CNS cancer, demonstrating significant anticancer activity at low concentrations (Hammam et al., 2005).

Synthesis and Characterization

The chemical synthesis and characterization of related thiourea derivatives highlight their versatile applications in scientific research. For example, the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea and its detailed characterization through various spectroscopic techniques underscore the potential utility of such compounds in developing novel materials or pharmaceuticals (Saeed et al., 2010).

Biological Evaluation

Thiourea derivatives, including those structurally related to this compound, have been evaluated for their biological activities, such as antidiabetic properties. Research into fluoropyrazolesulfonylurea and thiourea derivatives has revealed significant hypoglycemic effects, suggesting potential applications in antidiabetic drug development (Faidallah et al., 2016).

Antimicrobial Properties

The antimicrobial properties of thiourea derivatives have also been explored, with certain compounds demonstrating efficacy against various bacterial strains. This suggests the potential of this compound-related compounds in developing new antimicrobial agents (Sapari et al., 2014).

Properties

IUPAC Name

1,1-dibenzyl-3-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN4S/c26-23-15-22(27)12-11-21(23)18-31-14-13-24(29-31)28-25(32)30(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15H,16-18H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOZJKNKBJBSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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